![molecular formula C9H8N4O3 B13167172 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)
4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both imidazole and pyrimidine rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid typically involves the condensation of 1H-imidazole with 4-chloromethylpyrimidine-5-carboxylic acid. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate various biochemical pathways, including enzyme activity and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-methylpyrimidine-5-carboxylic acid: Lacks the imidazole ring, resulting in different chemical properties.
2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid: Lacks the hydroxyl group, affecting its reactivity and interactions.
Uniqueness
The presence of both the imidazole and pyrimidine rings in 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C9H8N4O3 |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
2-(imidazol-1-ylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H8N4O3/c14-8-6(9(15)16)3-11-7(12-8)4-13-2-1-10-5-13/h1-3,5H,4H2,(H,15,16)(H,11,12,14) |
Clé InChI |
LIPANRUDMOFIKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CC2=NC=C(C(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Benzyloxy)carbonyl]-2-propyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13167092.png)



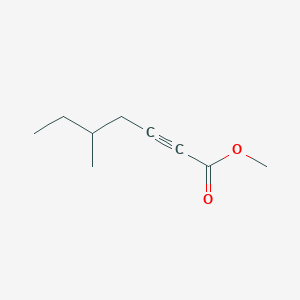
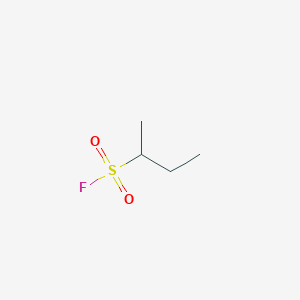
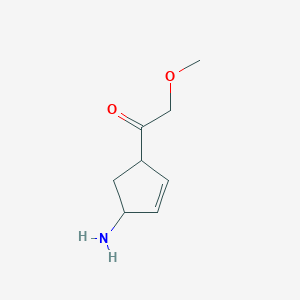
![({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene](/img/structure/B13167128.png)
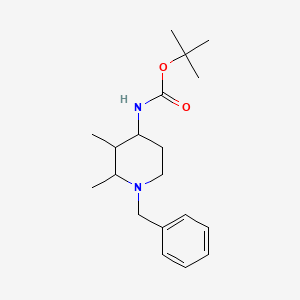
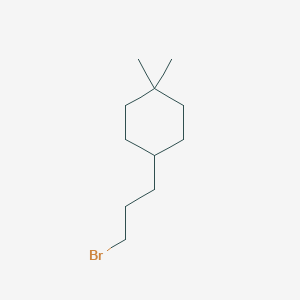
![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13167154.png)



